

Molecular structure and properties of Pyrromethene 597

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Pyrromethene 597: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrromethene 597 (PM-597) is a highly efficient and photostable fluorescent dye belonging to the BODIPY (boron-dipyrromethene) class. Its exceptional spectroscopic properties, including a strong absorption in the visible region, high fluorescence quantum yield, and narrow emission bandwidth, make it a valuable tool in a wide range of scientific disciplines. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and key applications of **Pyrromethene 597**, with a focus on experimental protocols relevant to researchers in life sciences and drug development.

Molecular Structure and Identification

Pyrromethene 597 is chemically known as 1,3,5,7,8-pentamethyl-2,6-di-t-butylpyrromethene-difluoroborate complex.[1] Its rigid, planar structure, a hallmark of the BODIPY core, is responsible for its remarkable photophysical characteristics.

• IUPAC Name: 1,3,5,7,8-pentamethyl-2,6-di-tert-butyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene



• CAS Number: 137829-79-9[1]

Molecular Formula: C22H33BF2N2[2]

• Synonyms: PM-597, BODIPY 597

Physicochemical and Spectroscopic Properties

The key properties of **Pyrromethene 597** are summarized in the tables below, providing a comprehensive dataset for experimental design and comparison.

Table 1: General Physicochemical Properties

Property	Value	Reference
Molecular Weight	374.32 g/mol	[1][2]
Melting Point	255-257 °C	[1]
Appearance	Orange to red solid	[2]

Table 2: Spectroscopic Properties in Ethanol

Property	Value	Reference
Absorption Maximum (λabs)	525 nm	[1]
Molar Extinction Coefficient (ϵ)	$6.8 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$	[1]
Emission Maximum (λem)	557 nm	[1]
Fluorescence Quantum Yield (Φf)	0.77	[1]

Table 3: Solubility at 25°C



Solvent	Solubility	Reference
Methanol	380 mg/L	[1]
Ethanol	1.5 g/L	[1]
N-Methyl-2-pyrrolidinone (NMP)	10.1 g/L	[1]
2-Phenoxyethanol (EPH)	7 g/L	[1]
1-Phenoxy-2-propanol (PPH)	9.2 g/L	[1]
p-Dioxane	9.8 g/L	[1]

Experimental Protocols

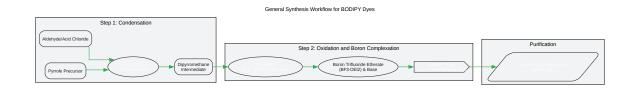
This section provides detailed methodologies for the synthesis, characterization, and key applications of **Pyrromethene 597**. While a specific protocol for the synthesis of **Pyrromethene 597** is not readily available in the public domain, a general procedure for the synthesis of BODIPY dyes can be adapted.

Synthesis and Purification (General Protocol)

The synthesis of BODIPY dyes, including **Pyrromethene 597**, typically involves a two-step, one-pot reaction.

Diagram 1: General Synthesis Workflow for BODIPY Dyes





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Caption: General workflow for the synthesis and purification of BODIPY dyes.

Materials:

- Appropriate pyrrole precursor (e.g., 2,4-dimethyl-3-tert-butylpyrrole)
- Appropriate aldehyde or acid chloride (e.g., acetyl chloride)
- Trifluoroacetic acid (TFA) or other Lewis acid catalyst
- Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil)
- Triethylamine (TEA) or other base
- Boron trifluoride etherate (BF₃·OEt₂)
- Anhydrous dichloromethane (DCM)
- Silica gel for column chromatography
- Eluent (e.g., dichloromethane/petroleum ether mixture)



Procedure:

- Condensation: Dissolve the pyrrole precursor and the aldehyde/acid chloride in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Add a catalytic amount of TFA and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
- Oxidation: Once the condensation is complete, add the oxidizing agent (e.g., DDQ) to the reaction mixture and continue stirring at room temperature.
- Boron Complexation: After oxidation is complete, add triethylamine to the mixture, followed by the dropwise addition of boron trifluoride etherate. Stir the reaction for several hours at room temperature.
- Work-up: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane in petroleum ether) to obtain the pure **Pyrromethene 597**.[3][4][5]

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR, ¹³C NMR, ¹¹B NMR, and ¹9F NMR should be performed to confirm the molecular structure.
- Sample Preparation: Dissolve a small amount of the purified Pyrromethene 597 in a deuterated solvent (e.g., CDCl₃).
- Analysis: The ¹H NMR spectrum is expected to show characteristic peaks for the methyl and tert-butyl protons. The ¹³C NMR will confirm the carbon framework. The ¹¹B and ¹⁹F NMR spectra will show signals characteristic of the BF₂ moiety.

Mass Spectrometry (MS):



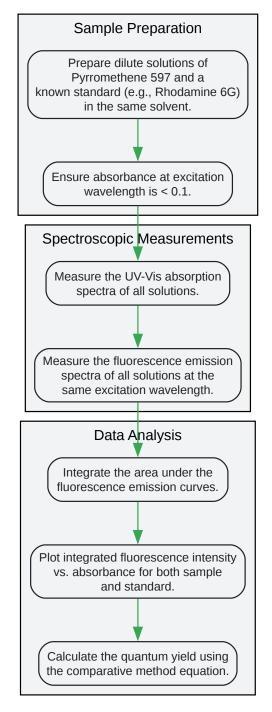
- High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the molecule.
- Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable techniques.
- Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or [M+H]⁺, matching the calculated exact mass of C₂₂H₃₃BF₂N₂.

Determination of Fluorescence Quantum Yield (Relative Method)

Diagram 2: Workflow for Determining Relative Fluorescence Quantum Yield



Workflow for Determining Relative Fluorescence Quantum Yield



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Caption: Step-by-step workflow for the relative quantum yield determination.



Principle: The fluorescence quantum yield of an unknown sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[6][7][8]

Materials:

- Pyrromethene 597
- A quantum yield standard (e.g., Rhodamine 6G in ethanol, Φf = 0.95)
- Spectroscopic grade solvent (e.g., ethanol)
- UV-Vis spectrophotometer
- Fluorometer

Procedure:

- Prepare a series of dilute solutions of both Pyrromethene 597 and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- Measure the absorbance of each solution at the chosen excitation wavelength (e.g., 510 nm).
- Measure the fluorescence emission spectrum of each solution using the same excitation wavelength and instrumental parameters.
- Integrate the area under the emission spectrum for each solution.
- Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear.
- Calculate the quantum yield of Pyrromethene 597 (Φx) using the following equation: Φx = Φst * (Gradx / Gradst) * (nx² / nst²) Where:
 - Φst is the quantum yield of the standard.
 - Gradx and Gradst are the gradients of the plots for the sample and standard, respectively.



nx and nst are the refractive indices of the sample and standard solutions (which are equal
if the same solvent is used).

Photostability Assay

Principle: The photostability of a fluorescent dye is assessed by measuring the decrease in its fluorescence intensity upon continuous exposure to excitation light.

Materials:

- Solution of Pyrromethene 597 in a chosen solvent.
- Fluorometer or fluorescence microscope with a stable light source.

Procedure:

- Place the Pyrromethene 597 solution in the fluorometer or on the microscope stage.
- Continuously illuminate the sample with the excitation light at a constant intensity.
- Record the fluorescence intensity at regular time intervals.
- Plot the fluorescence intensity as a function of time.
- The rate of photobleaching can be determined by fitting the decay curve to an exponential function. A slower decay rate indicates higher photostability.[9][10][11]

Applications in Life Sciences and Drug Development

Pyrromethene 597's favorable properties make it a versatile tool for various applications.

Fluorescent Probe for Cellular Imaging

Pyrromethene 597, as a lipophilic BODIPY dye, can be used to stain cellular membranes and lipid droplets in live-cell imaging.

Protocol for Live-Cell Staining:



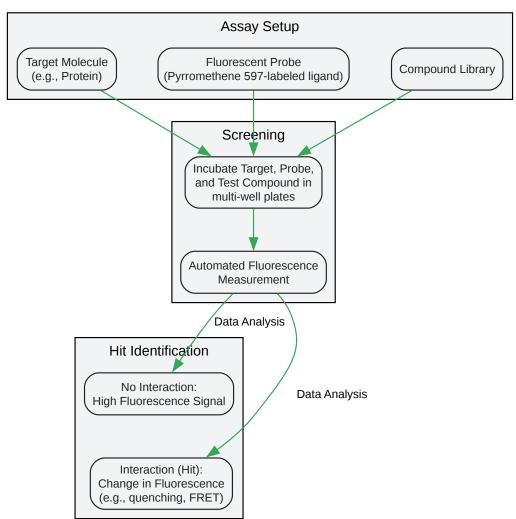
- Cell Culture: Culture cells to the desired confluency on a suitable imaging dish or coverslip.
- Staining Solution Preparation: Prepare a stock solution of **Pyrromethene 597** in DMSO. Dilute the stock solution in a serum-free medium or an appropriate buffer to the final working concentration (typically in the nanomolar to low micromolar range).
- Staining: Remove the culture medium and wash the cells with a warm buffer (e.g., PBS). Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- Washing: Gently wash the cells two to three times with the warm buffer to remove excess dye.
- Imaging: Image the stained cells using a fluorescence microscope with appropriate filter sets for **Pyrromethene 597** (excitation ~525 nm, emission ~557 nm).

High-Throughput Screening (HTS) in Drug Discovery

The strong fluorescence and high photostability of **Pyrromethene 597** make it a suitable candidate for use as a fluorescent label in HTS assays for drug discovery.[12][13][14] It can be conjugated to biomolecules (proteins, nucleic acids, etc.) to monitor binding events or enzymatic activity through changes in fluorescence intensity, polarization, or FRET.

Diagram 3: Principle of Fluorescence-Based High-Throughput Screening





Principle of Fluorescence-Based High-Throughput Screening

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Caption: Workflow of a competitive binding assay in HTS using a fluorescent probe.

General Workflow for a Competitive Binding Assay:



- A target molecule is incubated with a fluorescently labeled ligand (probe) that binds to the target, resulting in a high fluorescence signal.
- A library of small molecule compounds is added to the wells of a microplate.
- If a test compound binds to the target, it displaces the fluorescent probe, leading to a change in the fluorescence signal (e.g., a decrease in fluorescence polarization or a change in FRET).
- Wells showing a significant change in fluorescence are identified as "hits" and the corresponding compounds are selected for further investigation.

Conclusion

Pyrromethene 597 is a robust and versatile fluorescent dye with significant potential for applications in research and drug development. Its well-defined molecular structure and predictable spectroscopic properties, combined with its high quantum yield and photostability, make it an excellent choice for fluorescence microscopy, laser applications, and high-throughput screening. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this powerful fluorophore in their studies. Further research into novel conjugation strategies and applications in advanced imaging techniques will undoubtedly continue to expand the utility of **Pyrromethene 597** in the scientific community.

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References

- 1. probes.bocsci.com [probes.bocsci.com]
- 2. Expeditious, mechanochemical synthesis of BODIPY dyes PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit The heart of the internet [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]



- 6. agilent.com [agilent.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 9. blog.addgene.org [blog.addgene.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 12. probes.bocsci.com [probes.bocsci.com]
- 13. High-throughput fluorescence imaging approaches for drug discovery using in vitro and in vivo three-dimensional models PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Application of Activity-based Fluorescent Probes for High-Throughput Screening PubMed [pubmed.ncbi.nlm.nih.gov]
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